1-[(pyridin-2-yl)methyl]piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid
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Overview
Description
1-[(Pyridin-2-yl)methyl]piperidin-4-one; {7,7-dimethylbicyclo[221]heptan-1-yl}methanesulfonic acid is a complex organic compound with a unique structure that combines a piperidinone ring with a pyridine moiety and a bicyclic heptane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(pyridin-2-yl)methyl]piperidin-4-one typically involves the reaction of pyridine-2-carbaldehyde with piperidin-4-one under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
For the preparation of {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, a common approach involves the sulfonation of 7,7-dimethylbicyclo[2.2.1]heptane with methanesulfonyl chloride in the presence of a base like pyridine. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Pyridin-2-yl)methyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-[(Pyridin-2-yl)methyl]piperidin-4-one and {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as catalysts in various organic reactions.
Biology: They can be used in the study of enzyme inhibition and as probes for biological pathways.
Industry: These compounds can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(pyridin-2-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can bind to active sites of enzymes, inhibiting their activity. The piperidinone ring can interact with receptor sites, modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-one derivatives: These compounds share the piperidinone ring structure and have similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring, such as pyridine-2-carboxylic acid, have similar reactivity and applications.
Bicyclic heptane derivatives: Compounds like 7,7-dimethylbicyclo[2.2.1]heptane share the bicyclic structure and have similar physical properties.
Uniqueness
1-[(Pyridin-2-yl)methyl]piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid is unique due to its combination of a piperidinone ring, a pyridine moiety, and a bicyclic heptane derivative. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;1-(pyridin-2-ylmethyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C10H18O3S/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h1-3,6H,4-5,7-9H2;8H,3-7H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPKQNJFBMMINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CS(=O)(=O)O)C.C1CN(CCC1=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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